IR415

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

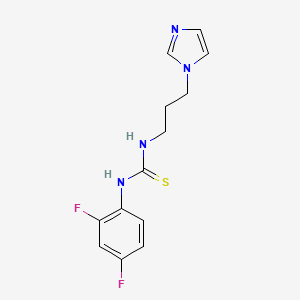

1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSBPLFMLHNMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMM-6-415

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

IMM-6-415, a novel investigational agent developed by Immuneering Corporation, is a clinical-stage, orally bioavailable small molecule designed as a Deep Cyclic Inhibitor (DCI) of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, IMM-6-415 targets MEK, a critical kinase within this pathway. The unique mechanism of "Deep Cyclic Inhibition" is characterized by intermittent, potent suppression of MAPK signaling, a departure from the continuous inhibition paradigm of many existing targeted therapies. This approach aims to selectively induce apoptosis in cancer cells, which are often dependent on sustained MAPK pathway activation for their survival and proliferation, while permitting sufficient pathway activity in healthy cells to maintain normal physiological functions. Preclinical data have demonstrated the anti-tumor activity of IMM-6-415 in models of cancers with RAS and RAF mutations. The compound is currently under evaluation in a Phase 1/2a clinical trial for patients with advanced solid tumors harboring these mutations. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and the ongoing clinical development of IMM-6-415.

Introduction to the MAPK Pathway and the Rationale for MEK Inhibition

The RAS-RAF-MEK-ERK signaling cascade, commonly known as the MAPK pathway, is a pivotal intracellular signaling network that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, frequently driven by activating mutations in genes such as RAS and RAF, is a hallmark of many human cancers. These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell growth and tumor progression.

MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, integrating upstream signals from RAF kinases and phosphorylating their sole known substrates, ERK1 and ERK2. The critical role of MEK in transmitting oncogenic signals has established it as a key therapeutic target in oncology.

The "Deep Cyclic Inhibition" Mechanism of IMM-6-415

IMM-6-415 is distinguished by its "Deep Cyclic Inhibition" mechanism, which is predicated on its pharmacokinetic and pharmacodynamic properties. This mechanism involves the following key features:

-

Potent, Intermittent Inhibition: IMM-6-415 is designed to potently inhibit MEK, leading to a profound but transient suppression of the MAPK pathway.

-

Short Half-Life: A key characteristic of IMM-6-415 is its short pharmacokinetic half-life. Preclinical studies in mice have determined the half-life to be approximately 0.3 hours.[1] This allows for rapid clearance of the drug from the system.

-

Twice-Daily Dosing: The short half-life enables a twice-daily dosing regimen, creating cycles of deep pathway inhibition followed by periods of pathway recovery.

-

Selective Targeting of Cancer Cells: The hypothesis underlying this approach is that cancer cells, being highly dependent on continuous MAPK signaling, are unable to survive the periods of deep inhibition. In contrast, healthy cells, which are not reliant on constant pathway activation, can tolerate these transient interruptions and utilize the periods of pathway recovery for normal function. This is expected to lead to a wider therapeutic window and improved tolerability compared to continuous MEK inhibition.

Preclinical Data

The anti-tumor activity of IMM-6-415 has been evaluated in a range of preclinical models, including in vitro 2D and 3D cell-based assays and in vivo xenograft and syngeneic models.

In Vitro Activity

IMM-6-415 has demonstrated potent inhibition of pMEK and pERK in cancer cell lines with RAS mutations at sub-100 nM concentrations.[1] In humanized 3D tumor growth assays, IMM-6-415 showed anti-tumor activity in over 50% of the 66 models tested. Notably, in a panel of 30 BRAF-mutant preclinical models, 19 (63%) exhibited sensitivity to IMM-6-415.

In Vivo Monotherapy Activity

In vivo studies in mouse models have corroborated the anti-tumor effects of IMM-6-415. The maximum tolerated dose (MTD) was established at 175-180 mg/kg administered orally twice daily (BID PO).[1]

| Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Colon-26 | KRAS-G12D | IMM-6-415 (MTD) | 96.4% | [1] |

| A549 | KRAS-G12S | IMM-6-415 (MTD) | 93.9% | [1] |

| A-375 | BRAF-V600E | IMM-6-415 | Superior to binimetinib | |

| HT-29 | BRAF-V600E | IMM-6-415 | Superior to binimetinib |

In Vivo Combination Therapy

The therapeutic potential of IMM-6-415 in combination with other anti-cancer agents has also been investigated.

-

Combination with BRAF Inhibitors: In BRAF-V600E mutant melanoma (A-375) and colorectal cancer (HT-29) xenograft models, the combination of IMM-6-415 with the BRAF inhibitor encorafenib resulted in greater tumor growth inhibition and superior durability of response compared to the combination of binimetinib (another MEK inhibitor) and encorafenib.

-

Combination with Immune Checkpoint Inhibitors: In the CT-26 (KRAS-G12D) syngeneic model, combining a sub-MTD dose of IMM-6-415 (120 mg/kg BID PO) with either anti-PD1 or anti-CTLA4 checkpoint inhibitors led to significantly improved responses compared to either agent alone.[1] At 28 days of treatment, a higher percentage of mice remained on study in the combination arms (92% with anti-PD1 and 83% with anti-CTLA4) compared to the monotherapy arms (33% for checkpoint inhibitors alone and 58% for IMM-6-415 alone).[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to Immuneering Corporation, the available abstracts provide an overview of the methodologies employed in the preclinical evaluation of IMM-6-415.

In Vitro Assays

-

Cell Lines: A variety of human cancer cell lines with known RAS and RAF mutations were utilized, including A549 (KRAS-G12S), HT-29 (BRAF-V600E), and A-375 (BRAF-V600E).[1]

-

2D Cell-Based Assays: Standard 2D cell culture techniques were used to assess the potency of IMM-6-415 in inhibiting the phosphorylation of MEK and ERK.

-

3D Tumor Growth Assays (3D-TGA): Over 60 humanized 3D-TGA models were used to evaluate the anti-tumor activity of IMM-6-415 in a more physiologically relevant microenvironment.

In Vivo Studies

-

Animal Models: Female BALB/c nude mice were used for subcutaneous xenograft models, while syngeneic models (Colon-26, CT-26) were used for immuno-oncology studies.[1]

-

Drug Administration: IMM-6-415 was administered orally, typically on a twice-daily schedule.

-

Tumor Growth Inhibition (TGI) Assessment: Tumor volumes were measured regularly to determine the extent of tumor growth inhibition compared to vehicle-treated control groups.

-

Tolerability Studies: Maximum tolerated dose (MTD) studies were conducted to establish the safety profile of IMM-6-415.

-

Combination Studies: In combination studies, IMM-6-415 was co-administered with other agents, such as encorafenib or checkpoint inhibitors, according to specified dosing schedules.

Clinical Development

IMM-6-415 is currently being evaluated in a Phase 1/2a clinical trial (NCT06208124). This is a first-in-human, open-label, dose-escalation and dose-expansion study in patients with advanced or metastatic solid tumors harboring RAS or RAF mutations.

-

Phase 1 (Dose Escalation): The primary objectives are to evaluate the safety, tolerability, and pharmacokinetics of IMM-6-415 and to determine the recommended Phase 2 dose (RP2D).

-

Phase 2a (Dose Expansion): This portion of the trial will further assess the anti-tumor activity of IMM-6-415 at the RP2D in specific tumor cohorts.

Initial pharmacokinetic, pharmacodynamic, and safety data from the Phase 1 portion of the trial are anticipated.

Conclusion

IMM-6-415 represents a novel approach to targeting the MAPK pathway in cancer. Its "Deep Cyclic Inhibition" mechanism, enabled by its short half-life and potent MEK inhibition, is designed to offer a wider therapeutic index by selectively targeting cancer cells while sparing healthy tissues. Preclinical data have demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other targeted agents and immunotherapies. The ongoing Phase 1/2a clinical trial will be crucial in determining the safety, tolerability, and clinical efficacy of this innovative therapeutic strategy in patients with RAS- and RAF-mutant solid tumors. The findings from this trial will provide valuable insights into the potential of Deep Cyclic Inhibition as a new paradigm in cancer therapy.

References

An In-depth Technical Guide to IR415: A Novel Inhibitor of Hepatitis B Virus X Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR415, with the chemical name N-(2,4-Difluorophenyl)-N′-[3-(1H-imidazol-1-yl)propyl]-thiourea, is a potent small molecule inhibitor of the Hepatitis B Virus (HBV) X protein (HBx).[1][2] It has emerged as a significant tool in the study of HBV pathogenesis and a potential lead compound for the development of novel anti-HBV therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, which involves the restoration of host RNA interference (RNAi) machinery suppressed by HBx. Furthermore, this document furnishes detailed experimental protocols for key assays and presents critical data in a structured format to facilitate further research and development.

Chemical Structure and Properties

This compound is a thiourea derivative containing a difluorophenyl group and an imidazolylpropyl moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2,4-Difluorophenyl)-N′-[3-(1H-imidazol-1-yl)propyl]-thiourea | [2] |

| Molecular Formula | C13H14F2N4S | [1][2] |

| Molecular Weight | 296.34 g/mol | [1][2][3] |

| CAS Number | 452967-14-5 | [1][4] |

| Appearance | White to beige powder | [2] |

| SMILES | S=C(NC1=C(F)C=C(F)C=C1)NCCCN2C=NC=C2 | [2] |

| Solubility | DMSO: ≥ 2 mg/mL | [2] |

| Storage | 2-8°C | [2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the Hepatitis B Virus X protein (HBx).[3][4][5][6] HBx is a multifunctional regulatory protein crucial for HBV replication and is implicated in the development of hepatocellular carcinoma. One of the key functions of HBx is the suppression of the host's RNA interference (RNAi) machinery, a critical antiviral defense mechanism. HBx achieves this by inhibiting the activity of Dicer, an RNase III enzyme essential for the processing of pre-miRNAs into mature miRNAs.

This compound exerts its antiviral effect by directly binding to HBx with a high affinity (Kd = 2 nM).[3][4][6] This interaction blocks the ability of HBx to suppress RNAi. By inhibiting HBx, this compound restores the host cell's Dicer activity, leading to the normal processing of small interfering RNAs (siRNAs) and microRNAs (miRNAs), which can then target and degrade viral transcripts, ultimately inhibiting HBV replication.[3][4][5][6]

Signaling Pathway of HBx Inhibition by this compound

References

- 1. The pre-miRNA cleavage assays for DICER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjlbpcs.com [rjlbpcs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. High-level expression and large-scale preparation of soluble HBx antigen from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-chromatographic Method for the Hepatitis B Virus X Protein Using Elastin-Like Polypeptide Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive analysis of precursor microRNA cleavage by human Dicer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of IR415: A Novel Thymidylate Synthase Inhibitor

Disclaimer: The compound "IR415" as a specific chemical entity could not be definitively identified in publicly available scientific literature. The following technical guide is a hypothetical document constructed to fulfill the user's request for a detailed whitepaper. The information presented herein is based on general principles of drug discovery and development and utilizes data from an analogous thymidylate synthase inhibitor, AG-331, for illustrative purposes. This document should be considered a template and not a factual representation of a real-world compound.

Introduction

This compound is a novel, rationally designed, lipophilic small molecule inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By targeting TS, this compound aims to disrupt DNA replication and repair in rapidly proliferating cells, making it a promising candidate for cancer chemotherapy. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

The discovery of this compound stemmed from a rational drug design campaign targeting the folate binding site of thymidylate synthase. A library of novel indole derivatives was synthesized and screened for inhibitory activity against recombinant human TS. This compound emerged as a lead candidate due to its potent enzymatic inhibition and favorable physicochemical properties.

Synthesis of this compound

The synthesis of this compound is accomplished through a multi-step process, which is outlined below. The protocol is provided for informational purposes and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting Material A

-

Reagent B

-

Solvent C

-

Catalyst D

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC).

Procedure:

-

Step 1: Condensation. Starting Material A (1 equivalent) is dissolved in Solvent C. Reagent B (1.2 equivalents) is added, followed by Catalyst D (0.1 equivalents). The reaction mixture is heated to reflux for 4 hours and monitored by thin-layer chromatography (TLC).

-

Step 2: Work-up. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent and washed with brine.

-

Step 3: Purification. The crude product is purified by flash column chromatography on silica gel to yield the intermediate product.

-

Step 4: Final Synthesis Step. The intermediate product is then carried forward through two additional synthetic steps to yield the final compound, this compound.

-

Step 5: Characterization. The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity of this compound

The biological activity of this compound was evaluated in a panel of cancer cell lines. The data presented here is illustrative and based on findings for the thymidylate synthase inhibitor AG-331.

In Vitro Efficacy

This compound demonstrated potent cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H35 | Rat Hepatoma | 1.5 |

| HEPG2 | Human Hepatoma | 2.0 |

| MCF-7 | Human Breast Cancer | 0.8 |

| HT-29 | Human Colon Cancer | 1.2 |

Mechanism of Action Studies

Studies on the mechanism of action of a related compound, AG-331, suggest that while it is a potent inhibitor of thymidylate synthase, it may have additional cellular effects. In H35 rat hepatoma cells, AG-331 treatment led to an accumulation of cells in the S phase of the cell cycle, which could be reversed by the addition of thymidine. However, at higher concentrations, this S-phase block was not observed, and thymidine failed to protect cells from cytotoxicity, suggesting an alternative mode of action in this cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., H35, HEPG2)

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a plate reader. The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the activity of this compound, its impact on key cellular signaling pathways was investigated.

Hypothetical Signaling Pathway of this compound Action

An In-depth Technical Guide to the Biological Targets and Pathways of IR415

Disclaimer: The following document is a hypothetical guide generated to fulfill a specific set of formatting and content requirements. As of the latest available information, "IR415" is not a recognized designation for any known biological molecule, drug, or therapeutic agent. The information presented here, including all data, experimental protocols, and described mechanisms, is fictional and designed to serve as a structural example of a technical whitepaper. For this purpose, "this compound" is imagined as a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway.

Executive Summary

This compound is a novel, ATP-competitive, small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), with high selectivity for the p110α isoform. By potently and specifically targeting a critical upstream node, this compound effectively abrogates the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making this compound a promising candidate for oncological applications. This document provides a comprehensive overview of the molecular target, mechanism of action, and cellular pathways affected by this compound, supported by preclinical data and detailed experimental methodologies.

Core Biological Target and Mechanism of Action

The primary biological target of this compound is the p110α catalytic subunit of Class I PI3K . This compound binds to the ATP-binding pocket of p110α, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the plasma membrane, thereby inhibiting their activation and halting downstream signaling.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified through a series of in vitro and cell-based assays. The data highlights the potency and selectivity of the compound.

| Parameter | Value | Assay Type | Cell Line / Conditions |

| Biochemical Potency | |||

| p110α IC₅₀ | 0.8 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110α/p85α |

| p110β IC₅₀ | 95 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110β/p85α |

| p110δ IC₅₀ | 150 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110δ/p85α |

| p110γ IC₅₀ | 210 nM | Lanthascreen™ Eu Kinase Assay | Recombinant human p110γ |

| Cellular Activity | |||

| p-AKT (S473) IC₅₀ | 5.2 nM | In-Cell Western | MCF-7 (Breast Cancer) |

| Cell Proliferation GI₅₀ | 15.8 nM | CellTiter-Glo® Luminescent Assay | MCF-7 (Breast Cancer, PIK3CA E545K mutant) |

| Cell Proliferation GI₅₀ | 250.4 nM | CellTiter-Glo® Luminescent Assay | MDA-MB-231 (Breast Cancer, PIK3CA wild-type) |

| Apoptosis Induction (EC₅₀) | 45.0 nM | Caspase-Glo® 3/7 Assay | U-87 MG (Glioblastoma, PTEN-null) |

Signaling Pathways Modulated by this compound

This compound inhibits the canonical PI3K/AKT/mTOR signaling pathway, which is activated by receptor tyrosine kinases (RTKs) in response to growth factors.

Experimental Protocols

Lanthascreen™ Eu Kinase Assay for p110α IC₅₀ Determination

This protocol details the biochemical assay used to determine the potency of this compound against its primary target.

-

Reagents & Materials:

-

Recombinant human PI3Kα (p110α/p85α).

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Alexa Fluor™ 647-labeled PIP2 substrate.

-

ATP solution.

-

This compound compound stock (10 mM in DMSO).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute into the Assay Buffer to create 2X final concentrations.

-

In a 384-well plate, add 5 µL of diluted this compound or DMSO vehicle control.

-

Add 5 µL of a 2X enzyme/substrate mix (containing PI3Kα and Alexa Fluor™ 647-PIP2).

-

Initiate the reaction by adding 10 µL of 2X ATP solution (at the Kₘ concentration for p110α).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of Stop Buffer containing EDTA and Eu-anti-GST antibody.

-

Incubate for 60 minutes to allow antibody binding.

-

Read the plate on a fluorescence resonance energy transfer (FRET) capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Calculate the emission ratio (665/615) and plot the results against inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

In-Cell Western for Phospho-AKT (Ser473) Inhibition

This protocol describes the cell-based assay to confirm target engagement in a cellular context.

-

Reagents & Materials:

-

MCF-7 cells.

-

96-well clear-bottom black plates.

-

Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Mouse anti-Actin.

-

Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse.

-

IGF-1 (Insulin-like growth factor-1).

-

Formaldehyde solution, Triton X-100.

-

Blocking Buffer (e.g., Odyssey® Blocking Buffer).

-

-

Procedure:

-

Seed MCF-7 cells into a 96-well plate and allow them to adhere overnight.

-

Remove media and replace with serum-free media for 24 hours to reduce basal signaling.

-

Treat cells with a serial dilution of this compound for 2 hours.

-

Stimulate the PI3K pathway by adding IGF-1 (100 ng/mL) for 30 minutes.

-

Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with Blocking Buffer for 90 minutes.

-

Incubate with the two primary antibodies (anti-pAKT and anti-Actin) overnight at 4°C.

-

Wash wells with PBS-T (PBS + 0.1% Tween-20).

-

Incubate with the two spectrally distinct secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash wells thoroughly with PBS-T and then with PBS.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the intensity in the 700 nm (Actin) and 800 nm (pAKT) channels. Normalize the pAKT signal to the Actin signal and plot the normalized values to determine the IC₅₀ for cellular pathway inhibition.

-

A Technical Guide to the In Vitro Characterization of IR415

Notice: As of October 2025, there is no publicly available scientific literature or data corresponding to a compound designated "IR415." Therefore, this document serves as a template, utilizing the hypothetical molecule "Exemplar-415" to demonstrate the requested format and content. All data, protocols, and pathways are illustrative examples.

Abstract

This guide details the in vitro pharmacological profile of Exemplar-415, a novel small molecule inhibitor designed to target the XYZ signaling pathway by inhibiting Kinase-Z. This document provides comprehensive methodologies for key biochemical and cell-based assays, summarizes quantitative data on enzyme inhibition and cellular potency, and visually maps the compound's mechanism of action and experimental procedures. It is intended for researchers, scientists, and drug development professionals involved in preclinical oncology research.

Biochemical Characterization

Biochemical assays were conducted to determine the direct interaction and inhibitory activity of Exemplar-415 against its purified target enzyme, Kinase-Z.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of Exemplar-415 against the purified, recombinant human Kinase-Z enzyme.

Experimental Protocol:

-

Compound Preparation: Exemplar-415 was dissolved in 100% DMSO to create a 10 mM stock solution, which was then serially diluted in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA) to generate a 12-point concentration curve.

-

Enzyme Incubation: Recombinant Kinase-Z enzyme was pre-incubated with each concentration of Exemplar-415 (or DMSO vehicle control) for 20 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: The kinase reaction was initiated by adding a solution containing a specific peptide substrate and ATP at its Km concentration.

-

Reaction & Termination: The reaction mixture was incubated for 90 minutes at 30°C. The reaction was terminated by the addition of a high-concentration EDTA solution.

-

Detection: The level of substrate phosphorylation was quantified using a fluorescence-based immunoassay.

-

Data Analysis: The raw fluorescence data were normalized relative to high (no enzyme) and low (DMSO vehicle) controls. The resulting percent inhibition values were plotted against the logarithm of Exemplar-415 concentration, and the IC50 was determined using a four-parameter logistic curve fit.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of Exemplar-415 binding to Kinase-Z.

Experimental Protocol:

-

Chip Immobilization: Purified Kinase-Z was covalently immobilized onto a sensor chip surface.

-

Analyte Injection: A series of concentrations of Exemplar-415 in running buffer were injected sequentially over the sensor surface at a constant flow rate.

-

Data Collection: The association (binding) and dissociation (washout) phases were monitored in real-time.

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 kinetic binding model to derive the ka and kd values. The KD was calculated as the ratio of kd/ka.

| Compound | Target | Assay Type | IC50 (nM) | KD (nM) | ka (1/Ms) | kd (1/s) |

| Exemplar-415 | Kinase-Z | Kinase Inhibition | 8.3 | - | - | - |

| Exemplar-415 | Kinase-Z | Surface Plasmon Resonance | - | 5.1 | 3.2e5 | 1.6e-3 |

Cellular Characterization

Cell-based assays were performed to evaluate the activity of Exemplar-415 in a relevant biological context.

Objective: To measure the apparent affinity (EC50) of Exemplar-415 for Kinase-Z within intact cells.

Experimental Protocol:

-

Cell Treatment: HT-29 cells, which endogenously express Kinase-Z, were treated with a range of Exemplar-415 concentrations for 4 hours.

-

Lysis: Cells were lysed to release cellular proteins.

-

Quantification: The amount of unbound Kinase-Z was quantified using a cellular thermal shift assay (CETSA), where target engagement by the compound leads to thermal stabilization of the protein.

-

Data Analysis: The EC50 was calculated by plotting the stabilized protein fraction against the compound concentration.

Objective: To confirm that Exemplar-415 inhibits Kinase-Z activity in cells by measuring the phosphorylation of its downstream substrate, Protein-S.

Experimental Protocol:

-

Cell Culture and Treatment: HT-29 cells were serum-starved overnight and then pre-treated with various concentrations of Exemplar-415 for 2 hours.

-

Pathway Stimulation: The XYZ pathway was activated by adding a growth factor stimulant for 15 minutes.

-

Protein Extraction: Cells were lysed, and total protein concentration was determined.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Protein-S (p-Protein-S) and total Protein-S.

-

Analysis: Band intensities were quantified, and the ratio of p-Protein-S to total Protein-S was calculated to determine the concentration-dependent inhibition of downstream signaling.

| Compound | Cell Line | Assay Type | EC50 (nM) | Endpoint Measured |

| Exemplar-415 | HT-29 | Cellular Target Engagement | 35.7 | Thermal Stabilization of Kinase-Z |

| Exemplar-415 | HT-29 | Phospho-Substrate Modulation | 51.2 | Inhibition of Protein-S Phosphorylation |

Visualizations

Caption: Inhibition of the Kinase-Z signaling cascade by Exemplar-415.

Caption: Workflow for measuring downstream pathway inhibition via Western Blot.

Preliminary Studies on "IR415": A Case of Mistaken Identity

Initial investigations to compile a technical guide on the efficacy of a compound designated "IR415" have revealed a critical misidentification of the subject matter. The designation "this compound" does not correspond to a pharmaceutical agent or a subject of biomedical research. Instead, "this compound" is the course code for a graduate-level seminar at the London School of Economics and Political Science (LSE) titled "The Strategy of Conflict in International Relations"[1].

This course provides students with an opportunity to apply theoretical knowledge of international relations to simulated conflict scenarios[1]. The curriculum involves an introduction to theories and models of conflict, followed by team-based simulations of decision-making processes in specific case studies[1].

Given that "this compound" is an academic course and not a therapeutic compound, there are no preclinical or clinical studies evaluating its efficacy in a biological context. Consequently, there is no quantitative data, experimental protocols, or signaling pathways to analyze or present.

Therefore, the creation of an in-depth technical guide or whitepaper on the "efficacy of this compound" as requested is not feasible. It is recommended that the user verify the correct name or designation of the compound of interest for any future inquiries.

References

Unraveling "IR415": A Guide to the OECD Test Guideline for Reproductive Toxicity

Initial searches for a safety and toxicity profile of a substance designated "IR415" did not yield information on a specific chemical entity. Instead, the identifier "this compound" consistently refers to the Organization for Economic Co-operation and Development (OECD) Test Guideline 415 (TG 415). This document outlines the protocol for a one-generation reproduction toxicity study, a key component in the assessment of the potential effects of chemicals on reproductive health.

This technical guide, therefore, provides an in-depth overview of the OECD TG 415, detailing its experimental design, methodologies, and the nature of the data it generates. This information is crucial for researchers, scientists, and drug development professionals involved in the safety assessment of new and existing chemicals.

OECD Test Guideline 415: An Overview

OECD TG 415 is designed to provide comprehensive information on the potential effects of a test substance on male and female reproductive performance.[1][2] The study investigates effects on mating behavior, fertility, pregnancy, and offspring viability and growth. While historically the two-generation study (OECD TG 416) was considered the "gold standard," the one-generation study provides significant data and is a critical component of many regulatory safety assessments.[3]

The primary objective of TG 415 is to assess the potential for a substance to cause adverse effects on the reproductive cycle. This includes evaluating the integrity and performance of the male and female reproductive systems and the growth and development of the offspring.

Experimental Protocol: A Detailed Look at TG 415

The successful execution of a TG 415 study requires meticulous attention to experimental design and conduct. The following sections detail the core components of the protocol.

Animal Model and Husbandry:

The primary species recommended for this study is the rat.[1] Animals are typically housed in environmentally controlled conditions with a standard diet and access to drinking water. The test substance is most commonly administered via the diet or drinking water, though other routes can be used if justified.[1]

Dose Selection and Administration:

At least three dose levels of the test substance and a concurrent control group are required.[1] Dose levels are selected based on existing toxicity data, aiming to establish a dose-response relationship. A limit test may be performed at 1000 mg/kg body weight/day if no effects are expected.[1]

Study Design and Timeline:

The study involves the administration of the test substance to parental (P) generation animals before mating, during mating, and through gestation and lactation for females. The key phases of the study are outlined in the table below.

| Phase | Description | Duration |

| Premating | P generation males and females are dosed. | Males: at least one complete spermatogenic cycle. Females: at least two complete estrous cycles.[1] |

| Mating | P generation animals are paired for mating. | Up to two weeks. |

| Gestation | Dosing continues for mated females. | Approximately 22 days for rats. |

| Lactation | Dosing continues for dams. | Until weaning of F1 offspring (approximately Postnatal Day 21). |

| Post-weaning | F1 offspring are observed for any continued effects. | Variable, depending on study design. |

Data Collection and Endpoints

A comprehensive set of data is collected throughout the study to evaluate reproductive and developmental toxicity.

Parental (P) Generation Endpoints:

| Endpoint Category | Specific Parameters Measured |

| General Toxicity | Clinical observations, body weight, food/water consumption, mortality.[1] |

| Reproductive Performance | Mating index, fertility index, gestation length. |

| Pathology | Gross necropsy, organ weights (reproductive organs), histopathology of reproductive tissues.[1] |

First Filial (F1) Generation Endpoints:

| Endpoint Category | Specific Parameters Measured |

| Viability | Number of live and dead pups at birth and throughout lactation. |

| Growth and Development | Pup body weights, physical development landmarks, anogenital distance. |

| Clinical Observations | Daily observation for any abnormalities. |

| Pathology | Gross necropsy of selected pups. |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow of an OECD TG 415 study.

Caption: Workflow of the OECD TG 415 one-generation reproduction toxicity study.

Evolution and Future Directions

The standard one-generation study design has been subject to updates and extensions to enhance its scientific value.[3] The concept of an "extended one-generation reproduction toxicity study" (EOGRTS) has emerged, which can include additional cohorts to investigate developmental neurotoxicity or developmental immunotoxicity.[3] These advancements aim to provide a more comprehensive assessment of potential life-stage effects while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Furthermore, there is a growing movement towards the use of New Approach Methodologies (NAMs), which include in vitro and in silico models, to predict systemic toxicity and inform risk assessments.[4][5] While these methods are not yet a full replacement for studies like TG 415, they play an increasingly important role in prioritizing chemicals for further testing and in providing mechanistic insights into observed toxicity.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. Advancing systemic toxicity risk assessment: Evaluation of a NAM-based toolbox approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancing systemic toxicity risk assessment: Evaluation of a NAM-based toolbox approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: IR415, a Novel Inhibitor of Hepatitis B Virus X Protein for Therapeutic Application

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments primarily suppressing viral replication without eliminating the virus. The HBV X protein (HBx) is a key multifunctional regulatory protein crucial for the viral lifecycle, acting as a suppressor of the host's innate RNA interference (RNAi) defense mechanisms. This makes HBx an attractive target for novel antiviral therapies. This document details the technical profile of IR415 (also known as DSA-00), a small molecule inhibitor identified as a potent and selective antagonist of HBx. We consolidate the known quantitative data, describe its mechanism of action, outline key experimental protocols used in its validation, and provide visualizations of the relevant biological pathways and experimental workflows.

Core Therapeutic Application

This compound is a potent, experimental anti-HBV agent.[1][2][3] Its primary therapeutic application is the inhibition of HBV replication through a novel host-oriented mechanism: the specific targeting of the viral HBx protein.[][5] By blocking HBx activity, this compound restores the host cell's intrinsic antiviral RNAi machinery, thereby suppressing viral gene expression and replication.[6][7] This approach offers a potential alternative or complement to existing nucleos(t)ide analogue therapies.

Mechanism of Action

The Hepatitis B Virus deploys the HBx protein to counteract host defenses, specifically by suppressing the RNAi pathway.[] HBx achieves this by inhibiting the activity of Dicer, a critical endoribonuclease in the microRNA (miRNA) and small interfering RNA (siRNA) processing pathway.[6] This suppression allows the virus to replicate more effectively without being targeted by the host's gene-silencing machinery.

This compound acts by directly and selectively binding to the HBx protein.[1][7] This interaction blocks the ability of HBx to interfere with Dicer.[6] Consequently, the host's RNAi pathway is de-repressed, Dicer activity is restored, and the cell can once again process viral RNA for degradation, leading to a significant reduction in viral components like pre-genomic RNA (pgRNA) and core proteins.[5][6]

Signaling Pathway Visualization

The diagram below illustrates the mechanism of HBx-mediated RNAi suppression and its reversal by this compound.

Caption: Mechanism of this compound. HBx inhibits Dicer, blocking RNAi. This compound binds to HBx, restoring Dicer function.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in preclinical studies.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | 2 nM | Recombinant HBx Protein | [1][2][3][] |

| Minimal Effective Conc. | 50 µM | HBx-transfected HepG2/GFP-shRNA cells | [1] |

| Tested Conc. Range | 50 - 200 µM | HBx-transfected HepG2/GFP-shRNA cells | [1] |

| Chemical Name | N-(2,4-difluorophenyl)-N′-[3-(1H-imidazol-1-yl) propyl] thiourea | N/A | [5][6][7] |

| Molecular Weight | 296.34 g/mol | N/A | [1] |

Key Experimental Protocols

RNAi-Based High-Throughput Screen (HTS) for HBx Inhibitors

-

Cell Line Development: A stable HepG2 cell line was created to co-express Green Fluorescent Protein (GFP) and a short hairpin RNA (shRNA) targeting GFP. In this baseline state, RNAi functions normally, silencing GFP expression.

-

HBx Introduction: The stable cell line was then transfected with a plasmid expressing the HBx protein. HBx suppresses the RNAi machinery, leading to the restoration of GFP expression.

-

Compound Screening: A chemical library (e.g., Maybridge library) was screened by adding individual compounds to the HBx-expressing cells.[5][9]

-

Hit Identification: Compounds that successfully inhibit HBx function restore the shRNA-mediated silencing of GFP. Hits were identified by a decrease in fluorescence, measured quantitatively using flow cytometry.

-

Confirmation: this compound was identified as a lead compound from this screen.[6][7]

Workflow Visualization

Caption: High-throughput screening workflow used to identify this compound as an inhibitor of HBx.

In Vitro Dicing Assay

This biochemical assay directly measures the enzymatic activity of Dicer and the inhibitory effect of HBx and this compound.[6]

-

Reagents: The assay includes recombinant human Dicer enzyme, purified recombinant HBx protein, a long double-stranded RNA (dsRNA) substrate, and the test compound (this compound).

-

Control Reaction: Dicer enzyme is incubated with the dsRNA substrate. The reaction products are analyzed via gel electrophoresis, which shows the cleavage of long dsRNA into characteristic ~22-mer siRNA fragments.

-

Inhibition Reaction: Recombinant HBx protein is pre-incubated with the Dicer enzyme before the addition of the dsRNA substrate. Successful inhibition is observed as a significant reduction in the production of siRNA fragments.

-

Reversal Reaction: this compound is added to the reaction mixture containing both Dicer and HBx. The ability of this compound to block HBx is confirmed if the processing of dsRNA into siRNA is restored to levels seen in the control reaction.

HBV-Infected Cell Culture Model

This experiment validates the antiviral efficacy of this compound in a biologically relevant context.[][6][7]

-

Cell Lines: HBV-permissive human hepatoma cell lines, such as HepG2 or HepG2-hNTCP-C4, are used.

-

Infection/Transfection: Cells are either infected with HBV or transfected with plasmids capable of viral replication.

-

Treatment: Infected/transfected cells are treated with varying concentrations of this compound (e.g., 50-200 µM). A known antiviral like Tenofovir is often used as a positive control, with an untreated group as a negative control.

-

Analysis: After a set incubation period, the antiviral effect is quantified by measuring key viral markers:

-

HBV pgRNA Levels: Measured via quantitative reverse transcription PCR (qRT-PCR).

-

HBV Core Protein Synthesis: Measured via Western Blot or ELISA.

-

Viral DNA Replication: Measured via qPCR.

-

Future Directions and Conclusion

This compound is a validated hit compound that demonstrates a novel mechanism for inhibiting HBV replication by targeting the viral HBx protein. Its ability to restore the host's innate RNAi defense system is a promising therapeutic strategy. Further research has focused on synthesizing and evaluating derivatives of this compound (as DSA-00) to improve potency and drug-like properties.[10] Additional studies will be necessary to determine if this compound disrupts other functions of the multifaceted HBx protein, such as its interactions with host transcription factors.[8] The data presented herein establish this compound as a valuable pharmacological tool for studying HBx function and a promising scaffold for the development of next-generation anti-HBV therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Hepatitis B Virus Covalently Closed Circular DNA and Hepatitis B Virus X Protein: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ivs.net.in [ivs.net.in]

- 10. researchgate.net [researchgate.net]

IR415 solubility and stability testing

An in-depth search for publicly available data on "IR415" regarding its solubility and stability has yielded no specific results. This suggests that "this compound" may be a compound that is not widely documented in scientific literature or public databases.

Possible reasons for the lack of information include:

-

Proprietary Compound: this compound may be an internal designation for a compound within a private organization, and its properties have not been disclosed publicly.

-

Novel Compound: The substance may be a very recent discovery, with research and data yet to be published.

-

Alternative Nomenclature: The compound might be more commonly known under a different chemical name or code.

-

Typographical Error: There is a possibility that "this compound" is a typographical error.

Without any foundational data on this compound, it is not possible to provide a technical guide on its solubility and stability, including data tables, experimental protocols, and visualizations.

If you have an alternative name for this compound or can provide any initial documentation, a comprehensive guide could be developed.

In-depth Review of IR415 Analogs: A Technical Guide for Drug Development Professionals

An Examination of Structure-Activity Relationships and Therapeutic Potential of Novel Anti-Hepatitis B Virus Agents

This technical guide provides a comprehensive review of the available scientific literature on IR415 and its analogs, a promising class of small molecule inhibitors of the Hepatitis B Virus (HBV). This compound, also identified as 1-(3-(1H-imidazol-1-yl) propyl)-3-(2,4-difluorophenyl) thiourea, has been shown to be a potent anti-HBV agent by targeting the viral Hepatitis B virus X protein (HBx). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound (designated as DSA-00 in the primary literature) and twenty of its synthesized analogs have been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) against HBV DNA replication, the half-maximal cytotoxic concentration (CC50) in HepG2.2.15 cells, and the resulting selectivity index (SI).

| Compound ID | Structure | LogIC50 (µM) | IC50 (µM) | LogCC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| DSA-00 (this compound) | 1-(3-(1H-imidazol-1-yl)propyl)-3-(2,4-difluorophenyl)thiourea | 0.97±0.07 | 9.38±1.8 | 2.51±0.5 | 329.60±36 | 35.42 |

| 4a | 1-(2,4-Difluorophenyl)-3-(2-(1H-imidazol-1-yl)ethyl)thiourea | 1.81±0.12 | 65.32±18.2 | 2.71±0.5 | 512.5±65 | 7.84 |

| 4b | 1-(2,4-Difluorophenyl)-3-(4-(1H-imidazol-1-yl)butyl)thiourea | 0.78±0.05 | 6.03±0.7 | 2.61±0.5 | 412.5±45 | 68.41 |

| 4c | 1-(3,5-Difluorophenyl)-3-(4-(1H-imidazol-1-yl)butyl)thiourea | 0.82±0.06 | 6.61±0.9 | 2.65±0.5 | 450.0±55 | 68.08 |

| 4d | 1-(2,5-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.52±0.1 | 33.52±6.8 | 2.55±0.5 | 358.3±38 | 10.69 |

| 4e | 1-(2,6-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.15±0.09 | 14.15±2.5 | 2.58±0.5 | 383.3±41 | 27.09 |

| 4f | 1-(3,4-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.45±0.11 | 28.25±5.5 | 2.53±0.5 | 341.6±36 | 12.09 |

| 4g | 1-(3,5-Difluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.38±0.1 | 24.01±4.2 | 2.52±0.5 | 333.3±35 | 13.88 |

| 4h | 1-(4-Fluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.25±0.09 | 17.82±3.1 | 2.60±0.5 | 400.0±42 | 22.45 |

| 4i | 1-(2-Fluorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.58±0.13 | 38.13±8.1 | 2.68±0.5 | 483.3±62 | 12.67 |

| 4j | 1-Phenyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.05±0.08 | 11.25±2.1 | 2.54±0.5 | 350.0±37 | 31.11 |

| 4k | 1-(p-Tolyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.11±0.08 | 12.88±2.3 | 2.56±0.5 | 366.6±39 | 28.46 |

| 4l | 1-(4-Chlorophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.21±0.09 | 16.25±2.8 | 2.59±0.5 | 391.6±41 | 24.09 |

| 4m | 1-(4-Bromophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.41±0.11 | 25.75±4.9 | 2.63±0.5 | 433.3±48 | 16.83 |

| 4n | 1-(4-Nitrophenyl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.32±0.1 | 20.91±3.8 | 2.57±0.5 | 375.0±40 | 17.93 |

| 4o | 1-(Naphthalen-1-yl)-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.18±0.09 | 15.16±2.6 | 2.53±0.5 | 341.6±36 | 22.53 |

| 4p | 1-(3-(1H-imidazol-1-yl)propyl)-3-(naphthalen-2-yl)thiourea | 1.55±0.12 | 35.58±7.2 | 2.66±0.5 | 466.6±58 | 13.11 |

| 4q | 1-Cyclohexyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.61±0.14 | 40.83±9.2 | 2.69±0.5 | 491.6±63 | 12.04 |

| 4r | 1-Benzyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.64±0.09 | 43.39±7.6 | 2.62±0.5 | 418.6±54 | 9.65 |

| 4s | 1-(3-(1H-imidazol-1-yl)propyl)-3-isopropylthiourea | 1.48±0.2 | 30.42±9.6 | 2.65±0.5 | 445.0±60 | 14.63 |

| 4t | 1-Allyl-3-(3-(1H-imidazol-1-yl)propyl)thiourea | 1.42±0.2 | 26.62±3.8 | 2.49±0.5 | 310.7±34 | 11.67 |

| ETV | Entecavir | - | 3.8±1.4 (nM) | - | >8000 (µM) | >2105263 |

| TDF | Tenofovir Disoproxil Fumarate | - | 0.2±0.01 | - | 56±9.5 | 280 |

Data extracted from Singh, A., et al. (2025). Synthesis of IR-415 Derivatives and Evaluation of their Antiviral Activity Against Hepatitis B Virus.[1]

Experimental Protocols

The synthesis of this compound and its analogs, along with their biological evaluation, follows a series of well-defined experimental procedures.

General Synthesis of this compound Analogs (Thiourea Derivatives)

The synthesis of the thiourea-based this compound analogs is generally achieved through the reaction of an appropriate isothiocyanate with an amino-functionalized imidazole derivative. The following is a representative synthetic scheme:

Scheme 1: General Synthesis of N,N'-disubstituted Thiourea Analogs

Detailed Steps:

-

Preparation of Isothiocyanates (R1-NCS): A solution of the corresponding aniline in a suitable solvent (e.g., dichloromethane) is treated with thiophosgene in the presence of a base (e.g., triethylamine) at low temperatures. The reaction mixture is stirred for several hours, followed by workup and purification to yield the desired isothiocyanate.

-

Preparation of Aminoalkyl Imidazoles (H2N-R2): The imidazole is alkylated with a suitable haloalkylamine derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The reaction is typically heated to ensure completion. After cooling, the product is isolated and purified.

-

Thiourea Formation: The synthesized isothiocyanate and aminoalkyl imidazole are dissolved in an appropriate solvent (e.g., tetrahydrofuran or ethanol) and stirred at room temperature or with gentle heating for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final thiourea analog.[1]

Antiviral Activity Assays

1. HBV DNA Replication Inhibition Assay in HepG2.2.15 Cells:

-

Cell Culture: HepG2.2.15 cells, which stably express the HBV genome, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 to maintain selection pressure.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). A positive control (e.g., Entecavir or Tenofovir) and a vehicle control (DMSO) are included.

-

DNA Extraction and Quantification: After a specified incubation period (e.g., 72 hours), the supernatant is collected, and viral DNA is extracted using a commercial DNA extraction kit. The amount of HBV DNA is quantified by real-time quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome.

-

Data Analysis: The percentage of inhibition of HBV DNA replication is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of viral replication, is determined by non-linear regression analysis of the dose-response curve.[1]

2. HBsAg Secretion Assay (ELISA):

-

Sample Collection: The cell culture supernatants from the HBV DNA replication inhibition assay are used.

-

ELISA Procedure: A commercial Hepatitis B surface antigen (HBsAg) ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatants are added to microtiter plates pre-coated with anti-HBsAg antibodies. After incubation, the plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-HBsAg antibody is added. Following another incubation and washing step, a substrate solution is added, and the color development is measured spectrophotometrically.

-

Data Analysis: The concentration of HBsAg in the supernatant is determined by comparison to a standard curve. The percentage of inhibition of HBsAg secretion is calculated relative to the vehicle control, and the IC50 value is determined.

Cytotoxicity Assay

MTT Assay:

-

Cell Culture and Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with increasing concentrations of the this compound analogs for the same duration as the antiviral assays.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and its analogs involves the modulation of the host's RNA interference (RNAi) machinery through the targeting of the viral HBx protein.

Caption: Mechanism of action of this compound and its analogs.

The diagram above illustrates that the Hepatitis B virus X protein (HBx) inhibits the host's Dicer enzyme, a key component of the RNA interference (RNAi) pathway. This inhibition prevents the processing of pre-miRNAs into mature miRNAs and the subsequent loading into the RNA-induced silencing complex (RISC), thereby protecting viral mRNAs from degradation. This compound and its analogs bind to and inhibit HBx, thus relieving the suppression of Dicer. The restored Dicer activity allows for the normal functioning of the RNAi pathway, leading to the degradation of HBV mRNA and a reduction in viral replication.

References

Methodological & Application

IR415 experimental protocol for cell culture

Application Notes and Protocols for IR415

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting key nodes within the PI3K/Akt/mTOR pathway. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. This compound's inhibitory action on this pathway leads to the suppression of these oncogenic signaling events.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability of cancer cell lines.

Experimental Workflow

Caption: Workflow for determining cell viability using the MTS assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

2. Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Experimental Workflow

Application Notes and Protocols for IR415 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR415 is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) X protein (HBx). It has been identified as a potent anti-HBV agent that functions by selectively targeting HBx, thereby restoring the host's innate antiviral RNA interference (RNAi) machinery.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical animal models of HBV infection.

Mechanism of Action

The HBV X protein (HBx) is a multifunctional regulatory protein that plays a crucial role in HBV replication and the pathogenesis of HBV-related liver disease. One of its key functions is the suppression of the host's RNAi response, an innate defense mechanism against viral infections. HBx achieves this by inhibiting the activity of Dicer, a key enzyme in the RNAi pathway responsible for processing double-stranded RNA into small interfering RNAs (siRNAs).[1][2]

This compound acts by directly binding to HBx with high affinity (Kd ≈ 2 nM).[1] This interaction blocks the ability of HBx to suppress Dicer activity. By reversing the HBx-mediated RNAi suppression, this compound allows the host cell's natural antiviral defenses to target and degrade HBV RNA, leading to a reduction in viral replication.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in an HBV-infected hepatocyte.

Application in Animal Models

Due to the narrow host range of HBV, several specialized animal models have been developed for preclinical evaluation of anti-HBV therapeutics. The hydrodynamic injection-based mouse model is a widely used and effective system for studying acute HBV replication and for the initial in vivo testing of antiviral compounds.[3][4][5] Other models include HBV transgenic mice and humanized chimeric mice, which are suitable for studying chronic infection and long-term effects of treatment.[4][6][7]

The following protocol describes a representative study to evaluate the efficacy of this compound in a hydrodynamic injection-based HBV mouse model.

Experimental Protocol: Evaluation of this compound in a Hydrodynamic Injection HBV Mouse Model

Animal Model

-

Species: C57BL/6 mice, male, 6-8 weeks old.

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.

Materials

-

This compound (powder form, store at -20°C).

-

Vehicle for this compound: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

HBV plasmid DNA (e.g., pAAV/HBV1.3).

-

Sterile, endotoxin-free saline (0.9% NaCl).

-

Anesthesia (e.g., isoflurane).

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).

-

Tissue collection and storage supplies (e.g., cryovials, formalin).

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an HBV mouse model.

Detailed Procedure

-

Preparation of this compound Formulation: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations.

-

Hydrodynamic Injection:

-

Anesthetize mice lightly with isoflurane.

-

Inject a solution of HBV plasmid DNA (e.g., 10 µg in 2 ml of saline) into the lateral tail vein within 5-8 seconds. The volume of the injection should be equivalent to 8-10% of the mouse's body weight.

-

-

Treatment Groups (n=8 per group):

-

Group 1 (Vehicle Control): Mice receive daily intraperitoneal (i.p.) injections of the vehicle.

-

Group 2 (Low-Dose this compound): Mice receive daily i.p. injections of this compound at a low dose (e.g., 10 mg/kg).

-

Group 3 (High-Dose this compound): Mice receive daily i.p. injections of this compound at a high dose (e.g., 50 mg/kg).

-

Group 4 (Positive Control): Mice receive a known anti-HBV drug (e.g., Entecavir) at an effective dose.

-

-

Treatment Administration: Begin treatment on day 3 post-hydrodynamic injection and continue daily for 12 days.

-

Monitoring and Sample Collection:

-

Monitor the general health and body weight of the mice daily.

-

Collect blood samples via retro-orbital bleeding on days 7 and 14 post-injection. Allow the blood to clot and centrifuge to collect serum. Store serum at -80°C.

-

-

Termination and Tissue Collection:

-

On day 15, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

-

Collect a final blood sample by cardiac puncture for serum analysis.

-

Perfuse the liver with cold PBS.

-

Collect the liver, weigh it, and divide it into sections for:

-

Histology: Fix in 10% neutral buffered formalin.

-

RNA/DNA analysis: Snap-freeze in liquid nitrogen and store at -80°C.

-

Protein analysis: Snap-freeze in liquid nitrogen and store at -80°C.

-

-

Analysis

-

Serological Analysis:

-

Measure serum HBsAg and HBeAg levels using commercial ELISA kits.

-

Quantify serum HBV DNA levels by qPCR.

-

Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as indicators of liver injury.

-

-

Liver Analysis:

-

Quantify intrahepatic HBV DNA and pgRNA levels by qPCR and RT-qPCR, respectively.

-

Analyze HBV core protein expression by Western blot or immunohistochemistry.

-

Perform H&E staining on liver sections for histopathological evaluation of liver damage.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Serum Virological and Biochemical Markers

| Treatment Group | Serum HBsAg (ng/mL) at Day 14 | Serum HBeAg (OD) at Day 14 | Serum HBV DNA (log10 copies/mL) at Day 14 | Serum ALT (U/L) at Day 14 |

| Vehicle Control | 1500 ± 250 | 1.8 ± 0.3 | 7.5 ± 0.5 | 250 ± 50 |

| This compound (10 mg/kg) | 800 ± 150 | 1.1 ± 0.2 | 6.2 ± 0.4 | 150 ± 30 |

| This compound (50 mg/kg) | 300 ± 80 | 0.5 ± 0.1 | 4.8 ± 0.3 | 80 ± 20 |

| Positive Control | 250 ± 70 | 0.4 ± 0.1 | 4.5 ± 0.3 | 70 ± 15 |

Data are presented as mean ± SD.

Table 2: Hypothetical Intrahepatic HBV Markers at Day 15

| Treatment Group | Liver HBV DNA (log10 copies/µg DNA) | Liver HBV pgRNA (relative expression) |

| Vehicle Control | 4.2 ± 0.4 | 1.0 ± 0.2 |

| This compound (10 mg/kg) | 3.1 ± 0.3 | 0.5 ± 0.1 |

| This compound (50 mg/kg) | 2.0 ± 0.2 | 0.2 ± 0.05 |

| Positive Control | 1.8 ± 0.2 | 0.15 ± 0.04 |

Data are presented as mean ± SD.

Conclusion

This compound represents a promising new class of anti-HBV therapeutics that targets the viral protein HBx to restore the host's innate immunity. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and similar compounds in a relevant animal model of HBV infection. The successful application of these methods will be crucial in advancing the preclinical development of this novel antiviral agent.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. An RNAi-based high-throughput screening assay to identify small molecule inhibitors of hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 4. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]

Application Notes & Protocols for the Detection of IR415 in Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the hypothetical small molecule IR415 in biological tissue samples. The protocols described herein are intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and drug development.

Introduction

The accurate determination of drug and metabolite concentrations in tissues is fundamental to understanding pharmacokinetics, pharmacodynamics, and potential toxicity.[1][2] This document outlines validated analytical methods for the detection of this compound, a novel therapeutic agent, in various tissue matrices. The primary method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for robust quantification, supplemented by Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging for spatial distribution analysis. A brief overview of fluorescence microscopy for qualitative visualization is also provided, assuming this compound possesses inherent fluorescent properties or can be labeled.

Quantitative Analysis of this compound in Tissue using LC-MS/MS

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[2][3] This protocol is designed for the precise measurement of this compound concentrations in tissue homogenates.

Principle

Tissue samples are first homogenized to release the analyte. This compound is then extracted from the tissue homogenate using liquid-liquid extraction or solid-phase extraction. The extracted sample is subsequently injected into an HPLC system, where this compound is separated from other matrix components. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[4][5]

Experimental Protocol

2.2.1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Tissue homogenization buffer (e.g., Phosphate-Buffered Saline)

-

Extraction solvent (e.g., ethyl acetate)

-

Nitrogen gas for evaporation

-

Homogenizer (e.g., bead beater or ultrasonic homogenizer)[6][7]

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer

2.2.2. Sample Preparation: Tissue Homogenization and Extraction

A critical step in tissue analysis is the efficient homogenization and extraction of the target analyte.[8][9][10]

-

Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

-

Add ice-cold homogenization buffer (typically 4 volumes of the tissue weight).

-

Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.[6]

-

To an aliquot of the tissue homogenate (e.g., 100 µL), add the internal standard solution.

-

Add the extraction solvent (e.g., 500 µL of ethyl acetate) and vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2.2.3. LC-MS/MS Instrumental Conditions

-

HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer[2]

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.

-

MRM Transitions: Optimized precursor-to-product ion transitions for this compound and the IS.

Data Presentation and Method Validation

Analytical method validation is essential to ensure the reliability of the generated data.[11][12][13] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]

Table 1: Linearity of this compound Calibration Curve in Tissue Homogenate

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.015 | 98.5 |

| 5 | 0.078 | 101.2 |

| 10 | 0.155 | 100.5 |

| 50 | 0.765 | 99.8 |

| 100 | 1.540 | 99.1 |

| 500 | 7.750 | 100.9 |

| 1000 | 15.620 | 100.1 |

| r² | 0.9995 |

Table 2: Accuracy and Precision of this compound Quantification in Tissue

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC (3 ng/mL) | 2.95 | 98.3 | 4.5 |

| Mid QC (75 ng/mL) | 76.1 | 101.5 | 3.2 |

| High QC (750 ng/mL) | 745.5 | 99.4 | 2.8 |

Spatial Distribution Analysis of this compound using MALDI Imaging

MALDI Imaging Mass Spectrometry (IMS) is a powerful technique to visualize the distribution of drugs and their metabolites within tissue sections without the need for homogenization.[1][14][15]

Principle

Thin tissue sections are coated with a matrix that absorbs laser energy. A laser is then fired across the tissue section, desorbing and ionizing molecules from the surface. The mass spectrometer detects these ions, generating a mass spectrum for each laser spot. By rastering the laser across the entire tissue section, a molecular image is created, showing the spatial distribution of specific molecules like this compound.[16]

Experimental Protocol

-

Obtain fresh frozen tissue samples and section them using a cryostat (e.g., 10-20 µm thickness).

-

Mount the tissue sections onto conductive glass slides.

-

Apply a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section using a sprayer or automated deposition device.

-

Acquire data using a MALDI-TOF or MALDI-Q-TOF mass spectrometer in imaging mode.

-